1-(1-Methoxycyclobutyl)propan-2-ol

Description

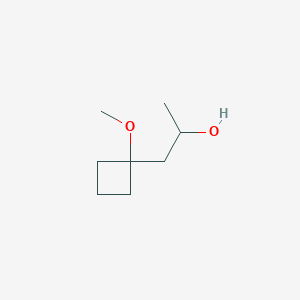

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16O2 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

1-(1-methoxycyclobutyl)propan-2-ol |

InChI |

InChI=1S/C8H16O2/c1-7(9)6-8(10-2)4-3-5-8/h7,9H,3-6H2,1-2H3 |

InChI Key |

RDZIADQPUGZTRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1(CCC1)OC)O |

Origin of Product |

United States |

Structural Context Within Cyclobutyl and Ether Alcohol Architectures

The unique three-dimensional arrangement of 1-(1-Methoxycyclobutyl)propan-2-ol places it at the intersection of two important classes of organic molecules: cyclobutanes and ether-alcohols. Its structure features a four-membered carbon ring, the cyclobutane (B1203170), which is substituted at one of its carbons by both a methoxy (B1213986) group (-OCH₃) and a propan-2-ol side chain. This arrangement presents a quaternary carbon center on the cyclobutane ring, a feature that imparts specific steric and electronic properties to the molecule.

The cyclobutane ring itself is characterized by significant ring strain, a consequence of its bond angles deviating from the ideal tetrahedral angle of 109.5 degrees to approximately 88-90 degrees. nih.govlibretexts.orglibretexts.orgmasterorganicchemistry.com This inherent strain makes cyclobutane derivatives susceptible to ring-opening reactions, a property that can be strategically exploited in organic synthesis to generate more complex, linear, or larger cyclic systems. researchgate.netlifechemicals.com The puckered, non-planar conformation of the cyclobutane ring also provides a defined three-dimensional scaffold, which is increasingly utilized in drug design to control the spatial orientation of pharmacophoric groups. nih.govacs.org

The ether-alcohol functionality, specifically the 1-methoxypropan-2-ol moiety, contributes its own set of chemical characteristics. Ether linkages are generally stable and less reactive than many other functional groups, often serving as protecting groups in multi-step syntheses. purdue.edunumberanalytics.com The alcohol group, on the other hand, is a versatile functional handle, capable of a wide range of transformations including oxidation, esterification, and conversion to alkyl halides. medlifemastery.comhawaii.edu The presence of both an ether and an alcohol in close proximity allows for potential intramolecular interactions and offers multiple points for chemical modification.

Significance of the Cyclobutane and Methoxypropanol Moieties in Advanced Organic Chemistry

Nucleophilic Approaches to the Cyclobutane-Propanol Framework

The formation of the alcohol functional group in this compound can be envisioned through nucleophilic substitution reactions, a cornerstone of organic synthesis.

Catalyzed Nucleophilic Substitution Reactions in Alcohol Synthesis

The synthesis of alcohols through nucleophilic substitution typically involves the displacement of a leaving group by a hydroxide (B78521) ion or a protected equivalent. In the context of synthesizing this compound, a plausible route would involve a precursor such as 2-bromo-1-(1-methoxycyclobutyl)propane. The reaction of this substrate with a hydroxide source, such as sodium hydroxide, would proceed via a nucleophilic substitution mechanism to yield the target alcohol.

The reaction is generally heated under reflux to ensure completion. chemguide.co.uk The choice of solvent is crucial; a mixture of ethanol (B145695) and water is often employed to ensure the solubility of both the haloalkane substrate and the nucleophilic reagent. chemguide.co.uk The mechanism of this substitution can be either S(_N)1 or S(_N)2, depending on the structure of the halogenoalkane. For a secondary halogenoalkane, both mechanisms may operate concurrently. chemguide.co.uk The S(_N)2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry. chemguide.co.uk In contrast, the S(_N)1 mechanism proceeds through a planar carbocation intermediate, which can be attacked from either face, potentially leading to a racemic mixture of alcohol products. chemguide.co.uk

| Reactant | Reagent | Solvent | Conditions | Product |

| 2-bromo-1-(1-methoxycyclobutyl)propane | NaOH | Ethanol/Water | Heat, Reflux | This compound |

Reduction Strategies for Carbonyl Precursors

A highly effective and widely used method for the synthesis of alcohols is the reduction of a corresponding carbonyl compound. This approach offers excellent control over the reaction and can be adapted for stereoselective outcomes.

Stereoselective Reduction of 1-(1-Methoxycyclobutyl)propan-2-one and Analogues

The precursor ketone, 1-(1-methoxycyclobutyl)propan-2-one, is an ideal substrate for reduction to form the desired secondary alcohol, this compound. The reduction of ketones can often be stereoselective, meaning that one stereoisomer is formed in preference to the other. odinity.com This is particularly relevant when the ketone is prochiral, as is the case with 1-(1-methoxycyclobutyl)propan-2-one. The stereochemical outcome is influenced by the steric hindrance around the carbonyl group and the nature of the reducing agent. For instance, in the reduction of 4-tert-butylcyclohexanone, the hydride reducing agent preferentially attacks from the axial direction, leading to the equatorial alcohol as the major product. odinity.com A similar principle would apply to the reduction of the cyclobutyl-substituted propanone, where the bulky 1-methoxycyclobutyl group would direct the incoming hydride to the less hindered face of the carbonyl group.

A variety of methods exist for the stereoselective reduction of carbonyl groups, including catalytic hydrogenation, transfer hydrogenation, and the use of enzymatic reducers. thieme-connect.de

Application of Hydride Reagents in Alcohol Formation

Hydride reagents are the most common and effective reagents for the reduction of ketones to alcohols in a laboratory setting. libretexts.orgucalgary.ca The two most widely used hydride reagents are sodium borohydride (B1222165) (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)). libretexts.orglibretexts.org Both reagents act as a source of hydride ions (H(^-)), which are potent nucleophiles. ucalgary.ca

The mechanism involves the nucleophilic addition of the hydride to the electrophilic carbonyl carbon, which forms a tetrahedral alkoxide intermediate. ucalgary.calibretexts.org This intermediate is then protonated, typically during an aqueous workup, to yield the final alcohol product. libretexts.orgucalgary.ca

Sodium borohydride is a milder and more selective reagent than lithium aluminum hydride. libretexts.org It is often the reagent of choice for reducing ketones due to its ease of handling and favorable safety profile. acsgcipr.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol, which also serves to protonate the intermediate alkoxide. libretexts.org

Lithium aluminum hydride is a much stronger reducing agent and reacts violently with water and other protic solvents. libretexts.org Therefore, reactions with LiAlH(_4) are conducted in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a separate, careful aqueous workup step. libretexts.orglibretexts.org

| Ketone Precursor | Hydride Reagent | Solvent | Workup | Product |

| 1-(1-Methoxycyclobutyl)propan-2-one | NaBH(_4) | Methanol | - | This compound |

| 1-(1-Methoxycyclobutyl)propan-2-one | LiAlH(_4) | Diethyl Ether | H(_2)O/H(_3)O(^+) | This compound |

Ring Opening and Subsequent Functionalization of Cyclobutane Derivatives

The strained four-membered ring of cyclobutane derivatives can be strategically opened to generate linear aliphatic compounds, offering an alternative synthetic pathway. rsc.org

Mechanistic Considerations in Cyclobutane Ring-Opening Processes

The high strain energy of the cyclobutane ring makes it susceptible to ring-opening reactions under various conditions. rsc.org These reactions can be initiated by transition metals or through radical pathways. rsc.org For instance, photoredox catalysis can enable the ring-opening of cyclobutanes via the formation of a carbon radical. rsc.org Another approach involves the iminyl-radical-triggered C–C bond cleavage of cyclobutanone (B123998) oximes to produce distal cyano-substituted alkyl radicals. rsc.org

While not a direct synthesis of this compound, understanding these ring-opening mechanisms is crucial as they represent potential side reactions or alternative synthetic strategies. For example, a reaction intended to functionalize the cyclobutane ring could inadvertently lead to its cleavage, yielding acyclic products. Conversely, a specifically designed cyclobutane derivative could be synthesized with the intention of a subsequent ring-opening to construct a more complex linear molecule. The stability of the 1-methoxycyclobutyl group would be a key factor in determining the feasibility of such approaches.

Chemoenzymatic and Biocatalytic Routes towards Alcohols Bearing Complex Moieties

The production of single enantiomers of chiral alcohols is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of a molecule is often dependent on its stereochemistry. nih.gov Biocatalytic methods, employing either isolated enzymes or whole-cell systems, offer significant advantages over conventional chemical syntheses. These advantages include high enantioselectivity and regioselectivity, mild reaction conditions (ambient temperature and pressure), and reduced environmental impact. nih.govnih.gov Two primary biocatalytic strategies are particularly relevant for the synthesis of complex chiral alcohols like this compound: the kinetic resolution of a racemic alcohol and the asymmetric reduction of a prochiral ketone.

Kinetic resolution is a widely used technique that relies on the differential rate of reaction of two enantiomers with a chiral catalyst, typically a lipase (B570770). jocpr.comnih.gov In the case of a racemic mixture of this compound, a lipase could be used to selectively acylate one of the enantiomers, allowing for the separation of the unreacted alcohol and the newly formed ester.

Lipases such as Novozym 435, an immobilized form of Candida antarctica lipase B (CAL-B), are well-known for their broad substrate scope and high enantioselectivity in the resolution of secondary alcohols. nih.govjocpr.com The choice of acyl donor and solvent can significantly influence the efficiency and selectivity of the resolution. nih.gov For a sterically hindered alcohol like this compound, systematic screening of these parameters would be crucial. While the maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%, this method provides access to both enantiomers. acs.org

Table 1: Representative Lipase-Catalyzed Kinetic Resolutions of Sterically Hindered Secondary Alcohols

| Racemic Alcohol | Lipase | Acyl Donor | Solvent | Enantiomeric Excess (e.e.) of Alcohol | Enantiomeric Excess (e.e.) of Ester | Reference |

| 1-Phenylethanol | Novozym 435 | Vinyl Acetate | MEF-IL* | >99% | - | nih.gov |

| Aryltrimethylsilyl chiral alcohols | Candida antarctica Lipase B | Vinyl Acetate | Hexane | >99% | >99% | nih.gov |

| 2,2,2-trifluoro-1-(9-anthryl)ethanol | Porcine Pancreatic Lipase | Butyrate ester (alcoholysis) | - | Optically Pure | Optically Pure | nih.gov |

| 1-(7-nitro-3,4-dihydroquinolin-1(2H)-yl)propan-2-ol | Candida antarctica Lipase B | Vinyl Acetate | Organic Solvent | >99% | >99% | mdpi.com |

*MEF-IL: Monoether-functionalized ionic liquid

A more direct and potentially higher-yielding approach to a single enantiomer of this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(1-methoxycyclobutyl)propan-2-one. This transformation is typically catalyzed by alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs). acs.orgresearchgate.net These enzymes utilize a cofactor, usually NADH or NADPH, to deliver a hydride to the carbonyl group with high stereoselectivity. organic-chemistry.org

The synthesis of chiral alcohols from bulky-bulky ketones, where both substituents on the carbonyl group are sterically demanding, presents a significant challenge for many natural enzymes. acs.orgresearchgate.net However, recent advancements in protein engineering and the discovery of novel ADHs have expanded the substrate scope to include such challenging molecules. nih.govacs.orgacs.org For instance, ADHs from organisms like Candida glabrata, Lactobacillus kefir, and Thermoanaerobacter brockii have shown promise in the reduction of sterically hindered ketones. nih.govresearchgate.netacs.org Site-directed mutagenesis has been successfully employed to create enzyme variants with improved activity and stereoselectivity towards these difficult substrates. acs.org

Table 2: Examples of Alcohol Dehydrogenases for the Asymmetric Reduction of Bulky Ketones

| Ketone Substrate | Enzyme (Source) | Product Enantiomeric Excess (e.e.) | Conversion/Yield | Reference |

| (4-chlorophenyl)-pyridin-2-ylmethanone | CgADH mutant (Candida glabrata) | 99.6% (R) or 94.5% (S) | - | acs.org |

| Various bulky ketones | Lk-ADH variant (Lactobacillus kefir) | up to >99% (R) | 38-91% | nih.gov |

| Bulky-bulky ketones | Engineered ADHs | High e.e. | High | acs.org |

| Phenyl(pyridin-2-yl)methanol | ADH | High e.e. | - | researchgate.net |

To overcome the limitation of the 50% maximum yield in kinetic resolutions, a dynamic kinetic resolution (DKR) process can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. acs.orgrsc.org This is often achieved by using a compatible metal catalyst for the racemization, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product. acs.org

Mechanistic Investigations of Reactions Involving or Forming 1 1 Methoxycyclobutyl Propan 2 Ol

Probing Reaction Pathways for the Synthesis of 1-(1-Methoxycyclobutyl)propan-2-ol

The synthesis of this compound can be envisaged through various synthetic routes, each with its own mechanistic intricacies. Understanding these pathways is crucial for optimizing reaction conditions and predicting potential side products.

The formation of the ether linkage and the specific substitution pattern in this compound could potentially involve carbocation intermediates, especially in reactions proceeding under acidic conditions. While direct literature on this specific molecule is scarce, the principles can be inferred from analogous alcohol dehydration and etherification reactions. youtube.comyoutube.com

Dehydration of alcohols in the presence of strong acids is a classic method for forming alkenes and, in some cases, ethers. The mechanism typically proceeds via an E1 or SN1 pathway, both of which involve the formation of a carbocation intermediate. lumenlearning.comlibretexts.org The process begins with the protonation of the alcohol's hydroxyl group, converting it into a good leaving group (water). libretexts.org Subsequent loss of water generates a carbocation. youtube.com

In the context of a potential precursor to this compound, such as a diol, the stability of the resulting carbocation would be a determining factor in the reaction pathway. Tertiary carbocations are more stable than secondary ones, a principle that dictates the likelihood of rearrangements. youtube.com For instance, the dehydration of a secondary alcohol can lead to the formation of a more stable tertiary carbocation through a hydride or alkyl shift. youtube.com The presence of a cyclobutyl ring introduces additional considerations due to ring strain.

Table 1: Relative Stability of Carbocation Intermediates

| Type of Carbocation | Relative Stability | Example Structure |

|---|---|---|

| Methyl | Least Stable | CH₃⁺ |

| Primary | Less Stable | R-CH₂⁺ |

| Secondary | More Stable | R₂-CH⁺ |

This table illustrates the general trend in carbocation stability, which is a key factor in predicting the products of reactions involving these intermediates.

The cyclobutyl carbocation itself is known to be unstable and prone to rearrangement to a more stable cyclopentyl or cyclopropylcarbinyl cation. However, the presence of a methoxy (B1213986) group at the 1-position of the cyclobutyl ring would significantly stabilize an adjacent carbocation through resonance, which could favor the formation of the desired structure.

Electrosynthesis presents an alternative approach where radical intermediates play a pivotal role. nih.gov Electrochemical methods can facilitate C-O bond activation and formation under milder conditions than traditional thermal reactions. researchgate.net The generation of radical species through single-electron transfer can lead to unique reactivity and selectivity. rsc.org

In a hypothetical electrochemical synthesis of this compound, a key step could involve the generation of an alkoxyl radical. cardiff.ac.uk These highly reactive species can undergo a variety of transformations, including hydrogen atom abstraction or addition to unsaturated systems. organic-chemistry.org For instance, the anodic oxidation of an alcohol can generate an alkoxyl radical, which could then participate in a cascade of reactions to form the target ether.

Another possibility involves the reductive generation of radical anions. For example, the electrochemical reduction of a ketone precursor could lead to a ketyl radical, which could then be trapped by an appropriate electrophile. The use of electrosynthesis allows for precise control over the reaction potential, which can be tuned to favor the formation of specific radical intermediates. nih.gov

Table 2: Plausible Radical Intermediates in Electrochemical Synthesis

| Radical Species | Method of Generation | Potential Subsequent Reaction |

|---|---|---|

| Alkoxyl Radical (RO•) | Anodic oxidation of an alcohol | Hydrogen atom transfer, addition to an alkene |

| Carbon-centered Radical | From an alkyl halide via reduction | Dimerization, reaction with an electrophile |

This table outlines some possible radical intermediates and their subsequent reactions that could be harnessed in the electrochemical synthesis of complex ethers.

Reaction Mechanisms of this compound as a Synthetic Intermediate

The structure of this compound, containing both a secondary alcohol and an ether functional group attached to a strained ring, suggests a rich and complex reactivity profile, making it a potentially valuable synthetic intermediate.

The secondary alcohol moiety in this compound can undergo nucleophilic substitution reactions. The operative mechanism, either SN1 or SN2, will be dictated by the reaction conditions and the nature of the nucleophile and leaving group. ucsb.edulibretexts.org

An SN2 (Substitution Nucleophilic Bimolecular) reaction involves a one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com This pathway is favored by strong, sterically unhindered nucleophiles and results in an inversion of stereochemistry at the reaction center. youtube.com For this compound, the steric bulk of the 1-methoxycyclobutyl group might hinder the backside attack required for an SN2 reaction.

An SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. libretexts.org The secondary carbocation that would form from this compound would be stabilized by the adjacent alkyl and cyclobutyl groups. However, the possibility of rearrangement of the carbocation would need to be considered. youtube.com The planarity of the carbocation intermediate leads to a loss of stereochemical information, resulting in a racemic mixture of products if the starting material is chiral. masterorganicchemistry.com

Table 3: Comparison of SN1 and SN2 Mechanisms for the Alcohol Moiety

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Intermediate | Carbocation | None (Transition State) |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate | Favored by 3° > 2° | Favored by Methyl > 1° > 2° |

| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |

This table summarizes the key differences between the SN1 and SN2 reaction pathways as they would apply to the secondary alcohol of this compound.

In addition to substitution, the propanol (B110389) moiety of this compound can undergo elimination reactions to form an alkene. These reactions are often in competition with substitution reactions. masterorganicchemistry.com The two primary mechanisms for elimination are E1 and E2. lumenlearning.com

The E2 (Elimination Bimolecular) mechanism is a one-step, concerted process where a base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously. youtube.com This mechanism is favored by strong, bulky bases and requires an anti-periplanar arrangement of the proton and the leaving group. youtube.com

The E1 (Elimination Unimolecular) mechanism is a two-step process that proceeds through a carbocation intermediate, the same intermediate as in the SN1 reaction. masterorganicchemistry.com Following the formation of the carbocation, a weak base removes an adjacent proton to form the double bond. libretexts.org The E1 reaction is favored by heat and substrates that form stable carbocations. masterorganicchemistry.com According to Zaitsev's rule, the major product will be the more substituted (and therefore more stable) alkene. masterorganicchemistry.com

Given that the dehydration of secondary alcohols can proceed via an E1 mechanism, heating this compound in the presence of a strong acid would likely lead to the formation of an alkene through an E1 pathway. libretexts.org

Table 4: Potential Products of Elimination Reactions

| Reaction Mechanism | Reagents | Major Alkene Product (Predicted) |

|---|---|---|

| E1 | H₂SO₄, Heat | 1-(1-Methoxycyclobutyl)prop-1-ene |

This table predicts the likely major alkene product from the elimination of the secondary alcohol of this compound under different mechanistic conditions, based on Zaitsev's rule.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 1 Methoxycyclobutyl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to map the connectivity of atoms and infer the stereochemical arrangement within the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The predicted ¹H NMR spectrum of 1-(1-Methoxycyclobutyl)propan-2-ol in a deuterated solvent, such as CDCl₃, is expected to exhibit signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Key Expected Resonances and Splitting Patterns:

Cyclobutyl Protons: The protons on the cyclobutane (B1203170) ring are diastereotopic and will appear as complex multiplets in the upfield region of the spectrum, typically between δ 1.5 and 2.2 ppm.

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is anticipated around δ 3.2 ppm.

Propanol (B110389) Side-Chain Protons:

The methyl protons (-CH₃) adjacent to the chiral center will likely appear as a doublet around δ 1.2 ppm, due to coupling with the single proton on the adjacent carbon.

The methylene protons (-CH₂-) adjacent to the cyclobutane ring are diastereotopic and will likely present as two distinct multiplets or a complex multiplet (an AB quartet further split by the adjacent CH proton) in the region of δ 1.5-1.8 ppm.

The methine proton (-CH(OH)-) will likely appear as a multiplet around δ 3.8-4.0 ppm, split by the neighboring methyl and methylene protons.

The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can vary depending on concentration and solvent, typically appearing between δ 1.5 and 4.0 ppm.

Predicted ¹H NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.20 | Doublet | 3H | -CH(OH)CH ₃ |

| ~1.50-1.80 | Multiplet | 2H | -CH ₂-CH(OH)- |

| ~1.60-2.20 | Multiplet | 6H | Cyclobutyl -CH ₂- |

| ~3.20 | Singlet | 3H | -OCH ₃ |

| ~3.80-4.00 | Multiplet | 1H | -CH (OH)- |

| Variable | Broad Singlet | 1H | -OH |

Note: The predicted chemical shifts and multiplicities are estimations and may vary in an actual experimental spectrum.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum.

Key Expected Resonances:

Cyclobutyl Carbons: The carbon atoms of the cyclobutane ring are expected to resonate in the upfield region of the spectrum, typically between δ 10 and 40 ppm. The quaternary carbon attached to the methoxy group will be further downfield.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is anticipated to appear around δ 50-60 ppm.

Propanol Side-Chain Carbons:

The methyl carbon (-CH₃) will be the most upfield signal of the side chain, expected around δ 20-25 ppm.

The methylene carbon (-CH₂-) is expected to resonate around δ 40-50 ppm.

The methine carbon bearing the hydroxyl group (-CH(OH)-) will be further downfield, typically in the range of δ 65-75 ppm.

Quaternary Cyclobutyl Carbon: The quaternary carbon of the cyclobutane ring attached to the methoxy group and the propanol side chain is expected to be the most downfield of the ring carbons, likely in the range of δ 70-80 ppm.

Predicted ¹³C NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~15-20 | Cyclobutyl -C H₂- |

| ~23 | -CH(OH)C H₃ |

| ~30-35 | Cyclobutyl -C H₂- |

| ~45 | -C H₂-CH(OH)- |

| ~55 | -OC H₃ |

| ~70 | -C H(OH)- |

| ~75 | C -(OCH₃)- |

Note: The predicted chemical shifts are estimations and may vary in an actual experimental spectrum.

To unambiguously assign all proton and carbon signals and to elucidate the connectivity and stereochemistry of this compound, advanced 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships. For instance, correlations would be expected between the methyl protons and the methine proton of the propanol side chain, and between the methine proton and the adjacent methylene protons. Correlations among the cyclobutyl protons would also be observed.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the singlet at ~3.20 ppm in the ¹H NMR spectrum would correlate with the carbon signal at ~55 ppm in the ¹³C NMR spectrum, confirming the assignment of the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons. Key HMBC correlations would be expected from the methoxy protons to the quaternary cyclobutyl carbon, and from the methylene protons of the propanol side chain to the quaternary cyclobutyl carbon, confirming the attachment of these groups to the same carbon atom.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique can be used to assess the purity of a sample of this compound and to analyze its fragmentation pattern upon electron ionization.

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (144.21 g/mol ). However, this peak may be weak due to the instability of the molecular ion. The fragmentation pattern would provide valuable structural information.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure/Identity |

| 129 | [M - CH₃]⁺ |

| 113 | [M - OCH₃]⁺ |

| 99 | [M - CH(OH)CH₃]⁺ |

| 85 | [Cyclobutyl-OCH₃]⁺ |

| 71 | [M - C₄H₇O]⁺ (Loss of methoxycyclobutyl group) |

| 59 | [CH(OH)CH₃]⁺ |

| 45 | [CH(OH)CH₃]⁺ (Rearrangement and fragmentation) |

Note: The relative intensities of these fragments would depend on their stability.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental composition of the molecule with high confidence. For this compound, the molecular formula is C₈H₁₆O₂.

HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ (C₈H₁₇O₂⁺) | 145.1223 | Expected to be within a few ppm of the calculated mass |

| [M+Na]⁺ (C₈H₁₆O₂Na⁺) | 167.1043 | Expected to be within a few ppm of the calculated mass |

The close agreement between the observed mass and the calculated exact mass would confirm the elemental composition of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. When a molecule is exposed to IR radiation, its bonds can stretch, bend, or deform, and the frequencies at which these vibrations occur are characteristic of the types of atoms and the nature of the bonds connecting them. By analyzing the absorption spectrum, which is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹), the functional groups that make up the molecular structure can be elucidated.

Vibrational Analysis for Functional Group Identification (Hydroxyl, Methoxy, Cyclobutyl)

The infrared spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) group, the methoxy (-OCH₃) group, and the cyclobutyl ring.

Hydroxyl Group (-OH): The most prominent feature of an alcohol in an IR spectrum is the O-H stretching vibration. mvpsvktcollege.ac.in This typically appears as a strong and broad absorption band in the region of 3600-3200 cm⁻¹. mvpsvktcollege.ac.innih.govmdpi.com The broadening of this peak is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. nih.govmdpi.com In very dilute solutions where hydrogen bonding is minimized, a sharper, less intense "free" O-H stretching peak may be observed around 3700-3600 cm⁻¹. nih.govacs.org In addition to the stretching vibration, the C-O stretching vibration of the alcohol moiety appears as a strong band in the fingerprint region, typically between 1200 and 1000 cm⁻¹. mvpsvktcollege.ac.in For a secondary alcohol like this compound, this peak is expected near 1100 cm⁻¹.

Methoxy Group (-OCH₃): The methoxy group introduces several characteristic vibrations. The C-O-C asymmetric stretch of the ether linkage is typically a strong band found between 1300 and 1000 cm⁻¹. spectroscopyonline.com Specifically for a saturated ether, this peak is often observed in the 1140-1070 cm⁻¹ range. spectroscopyonline.com A key diagnostic feature for the methoxy group is the symmetric C-H stretching vibration, which appears as a sharp, medium-intensity peak around 2830±10 cm⁻¹. spectroscopyonline.com This peak is distinct because it occurs at a slightly lower wavenumber than most other C-H stretching absorptions. spectroscopyonline.comsemanticscholar.org The asymmetric and symmetric C-H stretching modes of the methyl group are also present in the 2988-2880 cm⁻¹ range. researchgate.net

Cyclobutyl Group: The cyclobutyl ring is characterized by the vibrations of its methylene (-CH₂-) groups and the ring structure itself. The C-H stretching vibrations of the CH₂ groups are expected in the 3000-2850 cm⁻¹ region. docbrown.infolibretexts.org The IR spectrum of cyclobutane shows prominent CH₂ stretching absorptions peaking near 2987 and 2887 cm⁻¹. docbrown.info Various CH₂ bending (scissoring) vibrations occur around 1470-1447 cm⁻¹. docbrown.infolibretexts.org The unique structure of the four-membered ring also gives rise to specific ring deformation or "puckering" vibrations, although these can be complex and appear at lower frequencies in the fingerprint region. docbrown.infoaip.orgdtic.mil For instance, a C₄ ring deformation absorption has been noted at approximately 898 cm⁻¹ in cyclobutane. docbrown.info

The combination of these characteristic absorption bands allows for the confident identification of the key structural components of this compound.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Peak Characteristics |

| Hydroxyl | O-H Stretch (H-bonded) | 3600 - 3200 | Strong | Broad |

| C-O Stretch | 1200 - 1000 | Strong | Sharp | |

| Methoxy | C-H Stretch (Symmetric) | 2840 - 2820 | Medium | Sharp |

| C-O-C Stretch (Asymmetric) | 1140 - 1070 | Strong | Sharp | |

| Cyclobutyl | C-H Stretch | 3000 - 2850 | Medium-Strong | Sharp |

| CH₂ Bend (Scissoring) | 1470 - 1440 | Medium | Sharp | |

| Ring Deformation | ~900 | Variable | Variable |

X-ray Crystallography for Absolute Stereochemical Assignment of Related Derivatives

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, providing precise coordinates of each atom. springernature.comnih.gov This technique is unparalleled in its ability to unambiguously establish not only the connectivity and relative configuration of stereocenters but also the absolute configuration of a chiral molecule. springernature.comnih.govresearchgate.net

For a molecule like this compound, which contains a stereocenter at the C-2 position of the propanol chain, determining its absolute configuration (R or S) is crucial. However, small organic molecules, particularly those that are liquids or low-melting solids at room temperature, can be challenging to crystallize into the high-quality, single crystals required for X-ray diffraction analysis. nih.gov

To overcome this limitation, a common and effective strategy is the preparation of a related derivative. stackexchange.com This involves chemically modifying the target molecule to introduce a functional group that enhances its crystallinity. A highly successful approach is to react the chiral molecule with a heavy atom-containing reagent. researchgate.net For this compound, the hydroxyl group provides a convenient handle for derivatization. For example, it could be esterified with a carboxylic acid containing a bromine or iodine atom, or it could be converted into a salt with a suitable counterion. researchgate.net

The presence of a heavy atom (with an atomic number greater than oxygen) in the crystal lattice is key to determining the absolute configuration. researchgate.net When X-rays are scattered by electrons, a phenomenon known as anomalous dispersion occurs. The magnitude of this effect increases with the atomic number of the atom. researchgate.net By carefully analyzing the intensities of specific pairs of reflections (known as Bijvoet pairs), it is possible to determine the absolute arrangement of the atoms in space. The Flack parameter is a value calculated from the diffraction data that indicates whether the determined structure corresponds to the correct enantiomer; a value close to zero confirms the correct absolute configuration assignment. researchgate.net Therefore, by synthesizing a suitable crystalline derivative and performing single-crystal X-ray diffraction analysis, the absolute stereochemistry of the chiral center in the parent molecule, this compound, can be unequivocally established. springernature.com

Interactive Data Table: Steps for Absolute Stereochemical Assignment via X-ray Crystallography

| Step | Procedure | Rationale | Key Output |

| 1. Derivatization | React this compound with a reagent containing a heavy atom (e.g., p-bromobenzoic acid). | Introduce a heavy atom to facilitate anomalous dispersion and improve the likelihood of forming high-quality crystals. | Crystalline derivative (e.g., p-bromobenzoate ester). |

| 2. Crystallization | Grow single crystals of the derivative suitable for X-ray diffraction. | Obtain a well-ordered, three-dimensional lattice required for the diffraction experiment. | Single crystal of sufficient size and quality. |

| 3. Data Collection | Mount the crystal and collect X-ray diffraction data using a diffractometer. | Measure the intensities and positions of the diffracted X-ray beams. | A complete set of diffraction intensity data. |

| 4. Structure Solution & Refinement | Solve the crystal structure to obtain an electron density map and build an atomic model. | Determine the connectivity and relative stereochemistry of the atoms. | 3D molecular structure with atomic coordinates. |

| 5. Absolute Configuration Determination | Analyze anomalous dispersion effects and calculate the Flack parameter. | Use the scattering from the heavy atom to determine the true handedness (R/S configuration) of the molecule. | Unambiguous assignment of absolute stereochemistry. |

Theoretical and Computational Investigations of 1 1 Methoxycyclobutyl Propan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Reactivity

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule, governed by its electronic structure. nih.gov Methods such as Density Functional Theory (DFT) and ab initio calculations provide a framework for computing molecular geometries, orbital energies, and various reactivity descriptors. libretexts.orgresearchgate.netq-chem.com

For a molecule like 1-(1-methoxycyclobutyl)propan-2-ol, DFT methods, particularly with hybrid functionals like B3LYP or M06-2X, are well-suited to provide a balance between computational cost and accuracy. nih.govnumberanalytics.com These calculations begin with geometry optimization to find the lowest energy arrangement of atoms. From the optimized structure, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are determined.

The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and reactivity. hakon-art.com A large gap suggests high stability, while a small gap implies higher reactivity. hakon-art.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, offering insights into the molecule's behavior in chemical reactions. mdpi.comrasayanjournal.co.in

Key Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -E(HOMO). A lower ionization potential suggests a better electron donor. hakon-art.com

Electron Affinity (A): The energy released upon adding an electron, approximated as A ≈ -E(LUMO). A higher electron affinity indicates a better electron acceptor. hakon-art.com

Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as χ = (I + A) / 2. rasayanjournal.co.in

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Harder molecules are generally less reactive. rutgers.edu

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). rasayanjournal.co.in

A theoretical table of these descriptors for this compound, based on typical values for similar organic molecules, is presented below.

Table 1: Theoretical Global Reactivity Descriptors for this compound

| Descriptor | Theoretical Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | +1.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 11.0 eV | Indicates high chemical stability. |

| Ionization Potential (I) | 9.5 eV | Suggests moderate ability to act as an electron donor. |

| Electron Affinity (A) | -1.5 eV | Suggests poor ability to act as an electron acceptor. |

| Electronegativity (χ) | 4.0 eV | Indicates moderate electron-attracting tendency. |

| Chemical Hardness (η) | 5.5 eV | Suggests the molecule is relatively "hard" and less reactive. |

Note: These values are hypothetical and serve as estimations based on computational principles for similar structures.

Molecular Modeling and Dynamics Simulation Studies

Molecular modeling and dynamics simulations offer a way to explore the dynamic behavior of molecules, including their conformational flexibility and interactions over time.

Conformational Analysis of the Cyclobutyl Ring and Propanol (B110389) Side Chain

The structure of this compound contains multiple rotatable bonds and a non-planar cyclobutyl ring, leading to a complex conformational landscape.

Cyclobutyl Ring: The cyclobutane (B1203170) ring is not flat but exists in a puckered conformation to relieve some of the inherent angle strain. This puckering is a dynamic process, with the ring rapidly flipping between equivalent puckered states. The substituents on the ring, in this case, the methoxy (B1213986) group and the propanol side chain at the C1 position, will influence the puckering angle and the energy barrier of this inversion.

Propanol Side Chain: The propanol side chain has several rotatable bonds: C(ring)-C(side chain), C-C, and C-O. The relative orientation of the bulky cyclobutyl group and the hydroxyl group is of particular interest. Conformational analysis of similar small alcohols, like propanol itself, has shown that gauche and trans conformers around the C-C and C-O bonds often coexist with small energy differences. researchgate.netresearchgate.net For this compound, steric hindrance between the cyclobutyl ring and the methyl group of the propanol chain will play a significant role in determining the most stable conformers. Intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen of the methoxy group is also a possibility that would stabilize certain conformations.

Molecular dynamics simulations can be used to explore these conformational possibilities by simulating the molecule's movement at a given temperature, allowing it to overcome energy barriers and sample different conformational states. researchgate.net

Computational Prediction of Molecular Descriptors (e.g., XLogP3, Topological Polar Surface Area, Rotatable Bonds)

Computational methods are widely used to predict physicochemical properties that are important in various fields, including pharmacology and material science.

XLogP3: This is an atomistic method for calculating the octanol-water partition coefficient (logP), which is a measure of a molecule's lipophilicity. acs.org The XLogP3 algorithm calculates logP based on the contributions of individual atoms and correction factors. acs.orgresearchgate.net For this compound, the presence of the hydroxyl group will decrease the logP, making it more hydrophilic, while the hydrocarbon framework (cyclobutyl and propyl groups) will increase it.

Topological Polar Surface Area (TPSA): TPSA is calculated based on the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a good predictor of properties like drug transport. For this molecule, the TPSA would be determined by the contributions from the ether oxygen and the hydroxyl group.

Rotatable Bonds: The number of rotatable bonds is a measure of molecular flexibility. In this compound, the bonds within the cyclobutyl ring are not considered rotatable, but the bonds in the propanol side chain and the C-O bond of the methoxy group are.

Table 2: Computationally Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Method/Significance |

|---|---|---|

| XLogP3 | 1.8 | Prediction based on atomistic contributions; indicates moderate lipophilicity. acs.org |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | Calculated from polar atom contributions (two oxygen atoms); influences transport properties. |

| Number of Rotatable Bonds | 4 | Indicates a degree of conformational flexibility. |

| Hydrogen Bond Donors | 1 | The hydroxyl (-OH) group. |

Note: These values are estimations based on standard computational algorithms.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, which can aid in the identification and structural elucidation of novel compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. acs.org The calculated magnetic shielding tensors are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov Predictions for this compound would show distinct signals for the methoxy group, the different protons and carbons of the cyclobutyl ring (which may be non-equivalent due to puckering and substitution), and the propanol side chain, including the diastereotopic protons adjacent to the stereocenter.

Vibrational Frequencies: The same quantum chemical methods used for geometry optimization can also be used to calculate the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the peaks observed in an infrared (IR) spectrum. For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol (typically a broad band around 3300-3500 cm⁻¹), C-H stretching vibrations, and C-O stretching vibrations for the ether and alcohol groups. Comparing calculated and experimental spectra is a common method for confirming a molecule's structure.

Table 3: Theoretical Spectroscopic Parameters for this compound

| Parameter | Predicted Value/Range | Significance |

|---|---|---|

| ¹³C NMR Chemical Shifts | 10-80 ppm | Distinct signals for aliphatic carbons in the cyclobutyl and propanol moieties, and the methoxy group. |

| ¹H NMR Chemical Shifts | 0.9-4.0 ppm | Signals corresponding to methyl, methylene, methine, methoxy, and hydroxyl protons. |

| O-H Vibrational Stretch | ~3400 cm⁻¹ | Characteristic IR absorption for the alcohol functional group. |

Note: These are generalized predictions based on typical functional group regions and computational models.

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to explore the potential chemical reactions a molecule might undergo. By mapping the potential energy surface, chemists can identify the most likely reaction pathways, including the high-energy transition states that must be overcome. github.iofiveable.menumberanalytics.com

For this compound, several reaction types could be investigated theoretically:

Dehydration: Like other alcohols, it could undergo acid-catalyzed dehydration to form alkenes. libretexts.org Computational studies could determine the relative energy barriers for the formation of different possible alkene isomers, predicting the major product under thermodynamic control. The mechanism would likely involve protonation of the hydroxyl group, followed by the loss of water to form a secondary carbocation, which could then rearrange or lose a proton.

Oxidation: Oxidation of the secondary alcohol group to a ketone is another plausible reaction. Theoretical modeling could explore the mechanism with various oxidizing agents, calculating the transition state structures and energies for each step.

Ether Cleavage: Under strong acidic conditions, the methoxy ether linkage could be cleaved. Computational methods can model the protonation of the ether oxygen and the subsequent nucleophilic attack (e.g., by a halide ion), determining whether an Sₙ1 or Sₙ2 pathway is more favorable. libretexts.org

The investigation of these reactions involves locating the transition state structure for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy along the reaction coordinate. github.io The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. Computational methods like the nudged elastic band (NEB) or eigenvector-following algorithms are used to find these crucial, fleeting structures. acs.orgsmu.edu

Derivatization and Transformative Reactions of 1 1 Methoxycyclobutyl Propan 2 Ol

Synthetic Utility as a Precursor in Complex Molecule Construction

Although specific applications of 1-(1-Methoxycyclobutyl)propan-2-ol in the synthesis of complex molecules are not documented, its structure suggests potential utility. The secondary alcohol can serve as a handle for introducing new functionalities or for chiral resolutions. The cyclobutane (B1203170) ring, with its inherent ring strain of approximately 26.3 kcal/mol, can be a precursor to other cyclic or acyclic systems through ring-opening or expansion reactions. masterorganicchemistry.com The methoxy (B1213986) group can also be a site for chemical modification.

Selective Oxidation and Reduction Transformations of the Alcohol Functionality

The secondary alcohol group in this compound is amenable to standard oxidation and reduction reactions.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(1-methoxycyclobutyl)propan-2-one. A variety of oxidizing agents can be employed for this transformation. libretexts.org Common reagents include chromium-based compounds like chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), or pyridinium (B92312) chlorochromate (PCC). libretexts.orglibretexts.org PCC is a milder reagent that can selectively oxidize secondary alcohols to ketones without further reaction. khanacademy.org Other reagents such as potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) can also be used. libretexts.orgchemguide.co.uk

Reduction: The corresponding ketone, 1-(1-methoxycyclobutyl)propan-2-one, can be reduced back to the secondary alcohol, this compound. This reduction can be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uklibretexts.org Sodium borohydride is a milder reducing agent and is often preferred for its safety and selectivity. libretexts.org The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org

Table 1: Hypothetical Oxidation and Reduction Reactions

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | 1-(1-Methoxycyclobutyl)propan-2-one | Oxidation |

| This compound | Chromic Acid (H₂CrO₄) | 1-(1-Methoxycyclobutyl)propan-2-one | Oxidation |

| 1-(1-Methoxycyclobutyl)propan-2-one | Sodium Borohydride (NaBH₄) | This compound | Reduction |

Chemical Modifications Involving the Methoxy Group (e.g., Ether Cleavage, Transetherification)

The methoxy group of this compound can undergo cleavage or transformation under specific conditions.

Ether Cleavage: Ethers are generally stable, but they can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI. wikipedia.orglibretexts.org The reaction proceeds through protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. wikipedia.orgyoutube.com Depending on the stability of the potential carbocation intermediate, the mechanism can be either Sₙ1 or Sₙ2. wikipedia.orglibretexts.org Given the tertiary nature of the carbon attached to the methoxy group, an Sₙ1 pathway is plausible, which would lead to the formation of 1-(1-hydroxycyclobutyl)propan-2-ol and a methyl halide.

Transetherification: Transetherification, the exchange of an alkoxy group, is another potential reaction. While specific studies on the transetherification of this compound are absent, the general principles of transesterification of similar alcohols like 1-methoxy-2-propanol (B31579) suggest that such transformations are feasible, often catalyzed by acids or bases. mdpi.com

Reactivity of the Cyclobutane Ring System in Organic Transformations

The strained four-membered ring is a key feature influencing the reactivity of this compound.

Ring Expansion: Cyclobutane rings can undergo expansion to form more stable five-membered rings, a transformation driven by the relief of ring strain. chemistrysteps.com This can occur via carbocation rearrangements. For instance, if a carbocation is generated adjacent to the cyclobutane ring, a 1,2-alkyl shift can lead to ring expansion. chemistrysteps.comyoutube.com In the case of this compound, dehydration of the alcohol under acidic conditions could potentially lead to a carbocation that initiates a ring expansion to a cyclopentane (B165970) derivative. youtube.com

Ring Contraction: While less common than expansion, ring contraction of cyclobutane derivatives to cyclopropane (B1198618) systems can occur under specific conditions, often involving rearrangements like the Favorskii rearrangement for α-haloketones derived from a cyclobutanone (B123998). rsc.orgntu.ac.uk An oxidative ring contraction of cyclobutenes to cyclopropylketones has also been reported. rsc.org

Photochemical Reactivity: Cyclobutanes can be synthesized via [2+2] photocycloaddition reactions of olefins and can also undergo photochemical ring-opening or rearrangement reactions. acs.orgnih.gov The specific photochemical behavior of this compound would depend on the chromophores present and the reaction conditions.

Thermal Reactivity: Thermally, cyclobutanes can undergo ring-opening reactions, often proceeding through a diradical mechanism to yield two alkene fragments. thieme-connect.de The thermolysis of cyclobutane itself yields two molecules of ethylene. thieme-connect.de The presence of substituents on the cyclobutane ring can influence the course and products of these thermal reactions.

Broader Academic and Research Implications of 1 1 Methoxycyclobutyl Propan 2 Ol Studies

Contributions to the Field of Cyclobutane (B1203170) Chemistry and Strain Release Reactions

The cyclobutane motif is of significant interest to chemists due to its considerable ring strain, estimated to be around 26 kcal/mol. This inherent strain makes cyclobutane-containing molecules prone to ring-opening reactions, which can be harnessed as a powerful tool in synthetic chemistry. The investigation of compounds like 1-(1-methoxycyclobutyl)propan-2-ol provides a platform to explore these strain-release reactions. For instance, reactions that involve the opening of the cyclobutane ring can lead to the formation of linear alkyl chains with specific substitution patterns that might be challenging to synthesize through other methods.

Studies on related strained systems, such as azabicyclo[1.1.0]butyl carbinols, have demonstrated that the course of strain-release reactions can be controlled by the choice of reagents. nih.govresearchgate.net For example, treatment of these carbinols with different activating agents can lead to either a semipinacol rearrangement to yield keto-substituted azetidines or the formation of spiroepoxy azetidines. nih.govresearchgate.net This highlights the potential for developing divergent synthetic pathways from a single strained precursor. The principles learned from such systems are applicable to the study of other strained rings, including the cyclobutane in this compound. The development of new synthetic methods often leverages the unique reactivity of strained molecules. chemrxiv.org

Advancements in Stereocontrol and Asymmetric Synthesis of Chiral Alcohols

The this compound molecule contains a chiral center at the second carbon of the propanol (B110389) chain. The development of methods for the stereocontrolled or asymmetric synthesis of such chiral alcohols is a major focus in modern organic chemistry, as the specific stereoisomer of a molecule can have distinct biological activity. mdpi.com Research in this area aims to produce a single enantiomer of a chiral compound in high yield and purity.

Various strategies have been developed for the asymmetric synthesis of chiral alcohols. One common approach is the use of chiral catalysts in conjunction with non-chiral or racemic starting materials to induce the formation of one enantiomer over the other. rsc.org Another strategy involves the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. rsc.org After the desired stereocenter is created, the auxiliary is removed. For example, a three-step sequence of aldol/cyclopropanation/retro-aldol reactions has been used for the asymmetric synthesis of enantiopure cyclopropane-carboxaldehydes, demonstrating the power of using a temporary stereocenter to control the final stereochemistry. rsc.org The synthesis of chiral alcohols is a critical component in the production of many pharmaceuticals and other biologically active molecules. mdpi.com

Potential for Developing Novel Synthetic Methodologies Based on its Unique Structure

The unique combination of functional groups in this compound presents opportunities for the development of novel synthetic methodologies. The presence of both a strained ring and a hydroxyl group allows for a variety of chemical transformations. For example, the hydroxyl group could be used to direct reactions on the cyclobutane ring, or the ring itself could influence the reactivity of the side chain.

The development of novel synthetic methods is crucial for advancing the field of organic chemistry and enabling the synthesis of complex target molecules. mdpi.com For instance, new catalytic methods are constantly being sought to improve the efficiency and environmental friendliness of chemical reactions. mdpi.com The exploration of the chemical space around molecules like this compound can lead to the discovery of new reactions and synthetic strategies with broad applicability. The insights gained from studying the reactivity of such molecules can inspire the design of new reagents and catalysts for a wide range of chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.